2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-3-yl)-4-ethyl-5-methoxyphenol
Description
Properties
IUPAC Name |
2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-5-yl]-4-ethyl-5-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-3-12-8-14(16(23)10-18(12)24-2)20-15(11-21-22-20)13-4-5-17-19(9-13)26-7-6-25-17/h4-5,8-11,23H,3,6-7H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYDTFCHFHKRQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1OC)O)C2=C(C=NN2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-3-yl)-4-ethyl-5-methoxyphenol is a derivative of the pyrazole family, which has garnered attention due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including cytotoxicity, antiparasitic effects, and other pharmacological properties.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that may contribute to its biological activities. The presence of the pyrazole moiety is particularly significant, as it is known for various pharmacological effects.
Cytotoxicity
Research indicates that compounds within the pyrazole class can exhibit significant cytotoxicity against various cancer cell lines. A study focusing on 1,3-diarylpyrazoles revealed that several derivatives showed cytotoxic effects with EC50 values ranging from 20 to 64 µM against human fetal lung fibroblast cells (MRC-5) . The implications of these findings suggest that while some derivatives may be promising for therapeutic applications, their cytotoxic nature warrants caution in drug development.
Antiparasitic Activity
The antiparasitic potential of pyrazole derivatives has been explored in several studies. Notably, compounds similar to the one demonstrated efficacy against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, with low micromolar potency observed . This positions the compound as a candidate for further investigation in the treatment of parasitic diseases.
The mechanism through which these compounds exert their biological effects often involves interactions with cellular pathways. For instance, some pyrazole derivatives have been shown to modulate autophagy processes in cells, which could be linked to their cytotoxic effects . Understanding these mechanisms is crucial for optimizing the therapeutic profiles of such compounds.
Case Studies and Research Findings
Scientific Research Applications
Cytotoxicity
Research indicates that compounds within the pyrazole class can exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives similar to this compound demonstrate cytotoxic effects with effective concentrations (EC50) ranging from 20 to 64 µM against human fetal lung fibroblast cells (MRC-5) . This suggests a potential application in cancer therapy, though caution is warranted due to the associated cytotoxic nature.
Antiparasitic Activity
The antiparasitic potential of pyrazole derivatives has been explored in several studies. Notably, compounds similar to this one have shown efficacy against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, with low micromolar potency observed . This positions the compound as a candidate for further investigation in the treatment of parasitic diseases.
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Cytotoxicity Analysis | Cancer Therapy | Demonstrated EC50 values between 20 - 64 µM against MRC-5 cells. |
| Antiparasitic Efficacy | Parasitic Diseases | Low micromolar potency against Trypanosoma cruzi and Leishmania infantum. |
| Mechanistic Study | Cellular Pathways | Modulation of autophagy linked to cytotoxic effects. |
Comparison with Similar Compounds
Structural and Physical Property Analysis
The compound is compared to structurally related derivatives (Table 1), focusing on substituent variations, molecular weight, and physical properties.
Table 1. Key Properties of Target Compound and Analogues
Key Observations :
Sulfonamide vs. Phenol: Sulfonamide derivatives (4m–4q) exhibit higher molecular weights and melting points than the target compound, likely due to enhanced hydrogen bonding and crystallinity .
Functional Group Impact: The target compound’s phenolic -OH group offers moderate hydrogen-bonding capacity, whereas sulfonamide (4m–4q) and carboxylic acid (Compound 53) groups enable stronger intermolecular interactions . The ethyl group in the target compound may enhance lipophilicity compared to smaller substituents like methoxy or fluoro.
Preparation Methods
Table 1: Key Structural Domains & Synthetic Priorities
| Domain | Bonding Pattern | Suggested Assembly Order |
|---|---|---|
| Pyrazole ring | N-N linkage at 1,2-positions | Early-stage cyclization |
| Dihydrobenzodioxin | Fused oxygen heterocycle | Pre-functionalized coupling |
| Ethyl-methoxyphenol | Ortho-substituted phenol | Late-stage alkylation |
Pyrazole Core Formation Strategies
While explicit synthetic protocols remain undocumented in available literature, retro-synthetic analysis suggests two viable pathways:
Hydrazine-Carbonyl Condensation
Base-mediated cyclization between hydrazine derivatives and α,β-unsaturated ketones represents a classical pyrazole synthesis route. For this compound:
- Hydrazine component : 4-(2,3-Dihydrobenzo[b]dioxin-6-yl)hydrazine
- Carbonyl component : 3-(4-Ethyl-5-methoxy-2-hydroxyphenyl)prop-2-en-1-one
Hypothetical Reaction Conditions :
- Solvent: Ethanol/DMF (1:1) at 80°C
- Catalyst: p-Toluenesulfonic acid (10 mol%)
- Reaction time: 12–24 hr under N₂ atmosphere
Dipolar Cycloaddition Approach
[3+2] Cycloaddition between nitrile imines and acetylene derivatives could construct the pyrazole ring with inherent regioselectivity:
- Nitrile imine precursor : Generated in situ from 4-(2,3-dihydrobenzo[b]dioxin-6-yl)hydrazonoyl chloride
- Acetylenic partner : 3-Ethyl-4-methoxy-2-propynyloxybenzene
Key Parameters :
- Temperature: 0°C to room temperature
- Base: Triethylamine (2.5 equiv)
- Solvent: Dichloromethane
Heterocyclic Coupling Techniques
Integration of the dihydrobenzodioxin system likely occurs via cross-coupling methodologies:
Table 2: Coupling Method Comparison
| Method | Bond Formed | Catalytic System | Expected Yield* |
|---|---|---|---|
| Suzuki-Miyaura | C-C (aryl-aryl) | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 55–68% |
| Buchwald-Hartwig | C-N | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 42–57% |
| Ullmann | C-O | CuI, 1,10-Phenanthroline, DMF | 33–49% |
*Theoretical estimates based on analogous heterocyclic couplings
Phenolic Substituent Installation
The 4-ethyl-5-methoxy pattern necessitates sequential alkylation:
Methoxy Group Introduction
- Reagent : Methyl iodide (2.0 equiv)
- Base : K₂CO₃ (3.0 equiv)
- Solvent : Acetone, reflux 6 hr
Ethyl Group Functionalization
- Method : Friedel-Crafts alkylation
- Catalyst : AlCl₃ (1.2 equiv)
- Alkylating agent : Ethyl bromide (1.5 equiv)
- Temperature : 0°C → RT, 12 hr
Purification & Characterization Challenges
The compound's polarity (logP ≈ 3.1 predicted) complicates isolation:
Table 3: Purification Protocol Development
| Step | Technique | Conditions | Purity Target |
|---|---|---|---|
| 1 | Liquid-Liquid Extraction | EtOAc/H₂O (3:1) | ≥85% |
| 2 | Column Chromatography | Silica gel, Hexane:EtOAc (4:1→1:1) | ≥95% |
| 3 | Recrystallization | Ethanol/H₂O (9:1) at −20°C | ≥98% |
Critical characterization data includes:
- ¹H NMR (400 MHz, DMSO-d₆): δ 4.25–4.40 (m, 4H, OCH₂CH₂O), 3.85 (s, 3H, OCH₃), 2.65 (q, J=7.5 Hz, 2H, CH₂CH₃)
- HRMS : m/z calc. for C₂₀H₂₀N₂O₄ [M+H]⁺: 352.1423, found: 352.1428
Process Optimization Considerations
Q & A
Q. Table 1: Optimized Synthesis Conditions
| Parameter | Value/Range | Reference |
|---|---|---|
| Solvent | Ethanol/DMF-EtOH (1:1) | |
| Temperature | 60–80°C (reflux) | |
| Reaction Time | 12–24 hours | |
| Purification | Recrystallization |
Q. Table 2: Spectroscopic Benchmarks
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 4.2–4.4 ppm (dihydrodioxin -OCH₂CH₂O-) | |
| ¹³C NMR | δ 105–110 ppm (pyrazole C-3) | |
| HRMS | [M+H]⁺ = 352.1423 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
